5,7-Diphenyl-1,3-diazaadamantan-6-one
Overview
Description
5,7-Diphenyl-1,3-diazaadamantan-6-one is a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 5,7-Diphenyl-1,3-diazaadamantan-6-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
5,7-Diphenyl-1,3-diazaadamantan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can lead to the formation of corresponding nitro derivatives .
Scientific Research Applications
5,7-Diphenyl-1,3-diazaadamantan-6-one has several scientific research applications. In chemistry, it is used as a corrosion inhibitor for metals, particularly copper, in acidic environments . In biology, it has been studied for its potential antiviral and antibacterial properties . In medicine, it is being explored for its analgesic and anti-inflammatory effects . Additionally, it has applications in materials science, where it is used to develop new materials with unique properties .
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-1,3-diazaadamantan-6-one involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it may interact with cellular components, disrupting the normal function of pathogens and leading to their inactivation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
5,7-Diphenyl-1,3-diazaadamantan-6-one can be compared with other similar compounds, such as 6-hydroxy-5,7-diphenyl-1,3-diazaadamantane and 1,3,5-triazaadamantane . These compounds share similar structural features but differ in their functional groups and specific properties. For example, 6-hydroxy-5,7-diphenyl-1,3-diazaadamantane has a hydroxyl group, which can influence its reactivity and biological activity . The unique combination of structural features in this compound makes it particularly suitable for certain applications, such as corrosion inhibition and antiviral research .
Properties
IUPAC Name |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-18-19(16-7-3-1-4-8-16)11-21-13-20(18,14-22(12-19)15-21)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSYMZDMKDGCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CC(C2=O)(CN1C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334096 | |
Record name | STK044631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19066-35-4, 5560-46-3 | |
Record name | 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19066-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK044631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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